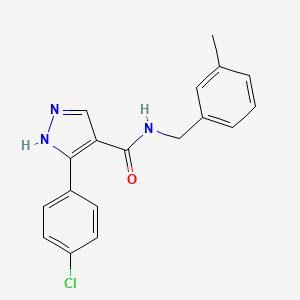
1-(4-Fluorophenyl)sulfonylazocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)sulfonylazocane is a chemical compound that has been widely used in scientific research applications. It belongs to the class of azocanes and is known for its ability to act as a photoactivatable crosslinker. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)sulfonylazocane involves the formation of a highly reactive nitrene intermediate upon photoactivation. The nitrene intermediate can then react with nearby amino acid residues in proteins or nucleotide residues in nucleic acids to form covalent bonds. This leads to the crosslinking of the molecules and can be used to study their interactions.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)sulfonylazocane has been shown to have minimal biochemical and physiological effects. The compound is generally considered to be non-toxic and does not interfere with normal cellular processes. However, it is important to note that the crosslinking of proteins and nucleic acids can affect their function, and caution should be taken when interpreting results obtained using this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Fluorophenyl)sulfonylazocane in lab experiments is its ability to crosslink proteins and nucleic acids in a controlled manner. This allows researchers to study the interactions between molecules in a highly specific manner. Additionally, the compound is relatively easy to use and does not require specialized equipment.
However, there are also some limitations to using 1-(4-Fluorophenyl)sulfonylazocane in lab experiments. For example, the compound can only be activated by light of a specific wavelength, which limits its use in certain experimental setups. Additionally, the crosslinking of molecules can affect their function, which can complicate data interpretation.
Orientations Futures
There are several future directions for research involving 1-(4-Fluorophenyl)sulfonylazocane. One area of interest is the development of new photoactivatable crosslinkers with improved properties. For example, researchers are working on developing compounds that can be activated by light of a wider range of wavelengths, which would increase their versatility in experimental setups.
Another area of interest is the application of photoactivatable crosslinkers in live cells and organisms. Currently, most studies using 1-(4-Fluorophenyl)sulfonylazocane are performed in vitro, but there is potential for the compound to be used in vivo. This would allow researchers to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions in a more physiologically relevant context.
In conclusion, 1-(4-Fluorophenyl)sulfonylazocane is a valuable tool for scientific research applications. Its ability to act as a photoactivatable crosslinker has been used in a variety of studies, and its future potential is promising. However, caution should be taken when interpreting results obtained using this compound, and further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of 1-(4-Fluorophenyl)sulfonylazocane involves the reaction of 4-fluorobenzenesulfonyl chloride with 1,4-diaminobutane in the presence of a base. The reaction leads to the formation of 1-(4-Fluorophenyl)sulfonylazocane as a white solid with a yield of approximately 70%.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)sulfonylazocane has been widely used in scientific research applications due to its ability to act as a photoactivatable crosslinker. The compound can be activated by light, which allows it to crosslink proteins and nucleic acids in a controlled manner. This property has been used in a variety of applications, including protein-protein interaction studies, protein-DNA interaction studies, and protein-RNA interaction studies.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)sulfonylazocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-4-2-1-3-5-11-15/h6-9H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAFNHUHGMJLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)sulfonylazocane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)
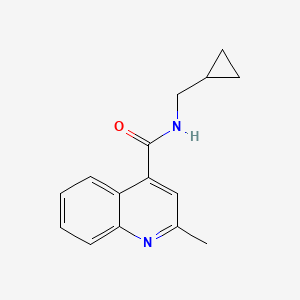

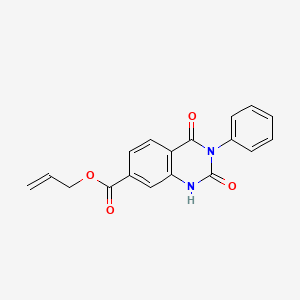
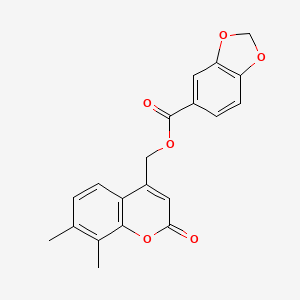
![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)

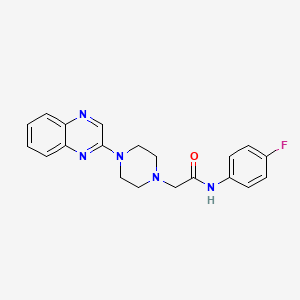
![[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea](/img/structure/B7540591.png)
![N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7540598.png)
![5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7540600.png)
![2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7540627.png)
